Cyclo(D-Leu-L-Pro)
Overview
Description
Cyclo(D-Leu-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine, which consists of two amino acids, D-leucine and L-proline, forming a ring structure. This compound is of interest due to its potential biological activities and its role as a structural motif in peptides and proteins .
Synthesis Analysis
The synthesis of cyclo(D-Leu-L-Pro) and related cyclic peptides often involves the cyclization of linear peptide precursors. For instance, the synthesis of cyclo(D-Leu-L-Pro)4 was achieved, and the process was found to be selective for a specific conformation of the macrocycle . Similarly, the synthesis of cyclo(L-Leu-Pro-Leu-Pro) faced challenges, particularly when using all L-amino acids, resulting in cyclodimer formation. However, successful synthesis was achieved by adjusting the concentration during the cyclization process .
Molecular Structure Analysis
Cyclo(D-Leu-L-Pro) and its derivatives exhibit various conformations in solution, as revealed by spectroscopic studies. For example, cyclo(D-Leu-L-Pro)4 was found to adopt a C2-symmetric conformation in CDCl3 solution, but appeared to have a C4-symmetric conformation in NMR due to rapid intramolecular transformation . The conformational flexibility of these cyclic peptides is significant for their biological function and interaction with other molecules.
Chemical Reactions Analysis
Cyclic peptides like cyclo(D-Leu-L-Pro) can engage in complexation reactions with metal ions. Cyclo(D-Leu-L-Pro)4, for instance, selectively formed a complex with Ba2+ ions, and the rate of complex formation was faster than that of its diastereomer, cyclo(L-Leu-L-Pro)4, due to the absence of isomerization of peptide bonds during the complex formation .
Physical and Chemical Properties Analysis
Cyclic peptides such as cyclo(D-Leu-L-Pro) exhibit unique physical and chemical properties due to their cyclic structure. They have been studied for their antifungal properties, as seen in cyclo(L-Pro-D-Leu), which showed potent activity against Aspergillus species and was non-toxic to human cell lines at certain concentrations . The cyclic structure also influences the conformational properties and the ability to transport metal ions, as observed in cyclo(D-Leu-L-Pro)4, which facilitated cation transport through a liquid membrane .
Scientific Research Applications
Conformational Properties and Metal Ion Transport
Cyclo(D-Leu-L-Pro)4 is extensively studied for its unique conformational properties and its ability to transport metal ions. Ozeki, Kimura, and Imanishi (2009) synthesized and investigated Cyclo(D-Leu-L-Pro)4, revealing its ability to adopt a C2-symmetric conformation in solution and its rapid intramolecular transformation, making it appear C4-symmetric in NMR spectrum. Importantly, it forms a complex selectively with Ba2+ ions, facilitating efficient cation transport through a liquid membrane, indicating potential applications in ion transport and separation technologies (Ozeki, Kimura & Imanishi, 2009).
Unambiguous Stereochemical Assignment
Domzalski et al. (2021) addressed the challenge of stereochemical assignment in cyclic dipeptides like Cyclo(D-Leu-L-Pro). They created a synthetic library containing all stereoisomers of related cyclic dipeptides, providing a reference dataset for unambiguous stereochemical assignment using Electronic Circular Dichroism (ECD) spectroscopy. This work is crucial as stereochemistry significantly influences biological activity, paving the way for accurate analysis and application of these compounds in various biological contexts (Domzalski et al., 2021).
Antifungal Properties
The research by Kumar, Mohandas, and Nambisan (2013) identified an antifungal compound, Cyclo(l-Pro-d-Leu), from Bacillus cereus, associated with entomopathogenic nematodes. This compound showed potent antifungal activity against Aspergillus species, with promising applications as a biopreservative in food and feed, inhibiting fungal growth and mycotoxin production without toxicity to normal human cell lines (Kumar, Mohandas & Nambisan, 2013).
Peptide Conformation and Stereochemistry
The study by Li et al. (2013) synthesized cyclo(Boc-Cys-Pro-Leu-Cys-OMe) peptides to investigate the influence of stereochemistry on peptide conformations. They discovered that the stereochemistry of a single residue can significantly impact the properties of the entire peptide. This finding highlights the critical role of stereochemistry in the design and application of peptides in chemical and biological contexts (Li et al., 2013).
Future Directions
properties
IUPAC Name |
(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157974 | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(D-Leu-L-Pro) | |
CAS RN |
36238-67-2 | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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